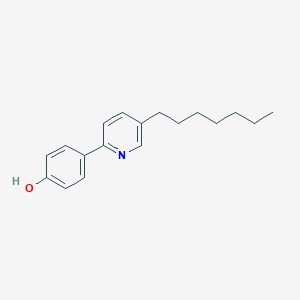
Phenol, 4-(5-heptyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(5-heptyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of pyridine derivatives and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(5-heptyl-2-pyridinyl)- is not fully understood. However, it has been suggested that this compound exerts its effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenol, 4-(5-heptyl-2-pyridinyl)- has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Phenol, 4-(5-heptyl-2-pyridinyl)- in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of Phenol, 4-(5-heptyl-2-pyridinyl)- in scientific research. For example, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, the development of novel synthesis methods for this compound may lead to improved yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of Phenol, 4-(5-heptyl-2-pyridinyl)- can be achieved by various methods, including the reaction of 2-pyridinecarboxylic acid with heptyl bromide, followed by reduction with sodium borohydride. This method has been shown to yield high purity and high yield of the desired product.
Aplicaciones Científicas De Investigación
Phenol, 4-(5-heptyl-2-pyridinyl)- has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
110500-52-2 |
|---|---|
Nombre del producto |
Phenol, 4-(5-heptyl-2-pyridinyl)- |
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3 |
Clave InChI |
HQCYZDJTFSWOIV-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
SMILES canónico |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
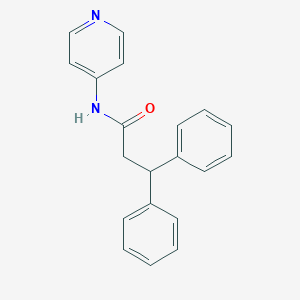
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
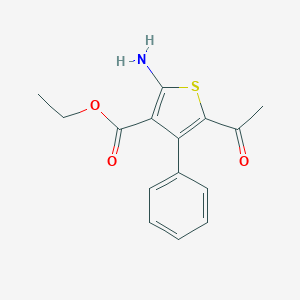
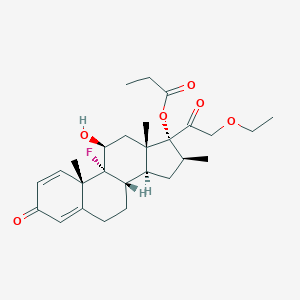


![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
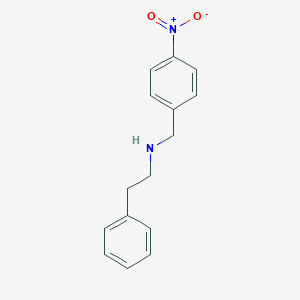
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
